molecular formula C17H14ClNO B3171443 5-Chloro-2-(1-naphthylmethoxy)aniline CAS No. 946682-48-0

5-Chloro-2-(1-naphthylmethoxy)aniline

Cat. No. B3171443
CAS RN: 946682-48-0
M. Wt: 283.7 g/mol
InChI Key: FFOFBYIFVGHVBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(1-naphthylmethoxy)aniline, also known as 5-chloro-2-NMA, is an organic compound that is used in various scientific research applications. 5-chloro-2-NMA is a derivative of aniline, and is synthesized by the reaction of aniline with chloroacetyl chloride. This compound is used in a variety of research applications, including biochemical and physiological effects, and has been studied for its potential to be used in laboratory experiments.

Scientific Research Applications

5-Chloro-2-(1-naphthylmethoxy)anilineMA is used in a variety of scientific research applications. It is used as an inhibitor for the enzyme monoamine oxidase, and has been studied for its potential use in the treatment of depression, anxiety, and other neurological disorders. 5-Chloro-2-(1-naphthylmethoxy)anilineMA has also been studied for its potential to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Additionally, 5-Chloro-2-(1-naphthylmethoxy)anilineMA has been studied for its potential to be used in the synthesis of other organic compounds, such as 2-naphthylmethanol.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(1-naphthylmethoxy)anilineMA is not yet fully understood. However, it is believed that the compound inhibits the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. By inhibiting this enzyme, 5-Chloro-2-(1-naphthylmethoxy)anilineMA can potentially increase the levels of these neurotransmitters, which may have a therapeutic effect in the treatment of depression, anxiety, and other neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-2-(1-naphthylmethoxy)anilineMA have been studied in various animal models. In mice, 5-Chloro-2-(1-naphthylmethoxy)anilineMA has been shown to increase the levels of serotonin and dopamine, as well as reduce the levels of the stress hormone corticosterone. Additionally, 5-Chloro-2-(1-naphthylmethoxy)anilineMA has been shown to reduce the levels of the neurotransmitter glutamate, which is involved in the regulation of emotional behavior.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Chloro-2-(1-naphthylmethoxy)anilineMA in laboratory experiments include its ease of synthesis, its low cost, and its ability to inhibit monoamine oxidase. However, there are some limitations to using 5-Chloro-2-(1-naphthylmethoxy)anilineMA in laboratory experiments. These include its relatively low solubility in water, its potential to cause skin irritation, and its potential to cause eye irritation. Additionally, 5-Chloro-2-(1-naphthylmethoxy)anilineMA is toxic if ingested, and should be handled with care.

Future Directions

Future research on 5-Chloro-2-(1-naphthylmethoxy)anilineMA could focus on its potential to be used as an antidepressant, as well as its potential to be used in the treatment of other neurological disorders. Additionally, further research could be conducted to explore the biochemical and physiological effects of 5-Chloro-2-(1-naphthylmethoxy)anilineMA, and to identify other potential applications for this compound. Other potential research directions include the development of more efficient synthesis methods, as well as the development of more effective delivery systems for 5-Chloro-2-(1-naphthylmethoxy)anilineMA.

Synthesis Methods

The synthesis of 5-Chloro-2-(1-naphthylmethoxy)anilineMA is achieved by the reaction of aniline with chloroacetyl chloride. This reaction is carried out in a two-step process. First, aniline is reacted with chloroacetyl chloride in the presence of a base, such as sodium hydroxide, to form the intermediate product, 5-chloro-2-nitroaniline. This intermediate product is then reacted with sodium hydroxide to produce 5-Chloro-2-(1-naphthylmethoxy)anilineMA. The reaction is carried out at a temperature of 80-100°C, and the yield of 5-Chloro-2-(1-naphthylmethoxy)anilineMA is typically around 85%.

properties

IUPAC Name

5-chloro-2-(naphthalen-1-ylmethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO/c18-14-8-9-17(16(19)10-14)20-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10H,11,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOFBYIFVGHVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.